molecular formula C8H5F3O3 B13568486 2-(2,3,4-Trifluorophenoxy)acetic acid CAS No. 322-26-9

2-(2,3,4-Trifluorophenoxy)acetic acid

Cat. No.: B13568486
CAS No.: 322-26-9
M. Wt: 206.12 g/mol
InChI Key: GOFHDGJIQKBRCZ-UHFFFAOYSA-N
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Description

2-(2,3,4-Trifluorophenoxy)acetic acid is a fluorinated aromatic acetic acid derivative characterized by a phenoxy group substituted with three fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring, linked to an acetic acid moiety. This structural configuration imparts unique electronic and steric properties due to fluorine’s high electronegativity and small atomic radius. The compound is of interest in medicinal chemistry and agrochemical research, where fluorinated analogs are often explored for enhanced metabolic stability, bioavailability, and target specificity compared to non-fluorinated counterparts .

Properties

CAS No.

322-26-9

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

IUPAC Name

2-(2,3,4-trifluorophenoxy)acetic acid

InChI

InChI=1S/C8H5F3O3/c9-4-1-2-5(8(11)7(4)10)14-3-6(12)13/h1-2H,3H2,(H,12,13)

InChI Key

GOFHDGJIQKBRCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCC(=O)O)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-trifluorophenoxy)acetic acid typically involves the reaction of 2,3,4-trifluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,4-Trifluorophenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluorophenoxy group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2,3,4-Trifluorophenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3,4-trifluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluorophenoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in modulation of biological processes, such as enzyme inhibition or activation, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 2-(2,3,4-Trifluorophenoxy)acetic acid with related halogenated phenoxyacetic acids and phenylacetic acids:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Halogen Substitution Pattern Key Properties
This compound C₈H₅F₃O₃ 2671003-19-1 218.12 2,3,4-F on phenoxy group High acidity (pKa ~2.8), lipophilic (logP ~1.9), stable under acidic conditions
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃ 94-75-7 221.04 2,4-Cl on phenoxy group Herbicidal activity; moderate water solubility (900 mg/L at 20°C); pKa ~2.6
2-(2,4,6-Trichlorophenoxy)acetic acid C₈H₅Cl₃O₃ 575-89-3 255.48 2,4,6-Cl on phenoxy group Low water solubility (<10 mg/L); used as a fungicide and preservative
4-Fluorophenoxyacetic acid C₈H₇FO₃ 405-79-8 170.14 4-F on phenoxy group Weak herbicidal activity; higher water solubility (1.2 g/L) than fluorinated analogs
2,3,4-Trifluorophenylacetic acid C₈H₅F₃O₂ 243666-12-8 202.12 2,3,4-F on phenyl group Crystalline solid (mp 98–100°C); used in pharmaceutical intermediates
3,4,5-Trifluorophenylacetic acid C₈H₅F₃O₂ 209991-62-8 202.12 3,4,5-F on phenyl group Similar lipophilicity to 2,3,4-isomer; altered metabolic pathways in vivo

Notes:

  • Acidity: Fluorine substitution increases acidity compared to chlorine analogs. For example, this compound has a pKa ~2.8, slightly lower than 2,4-D (pKa ~2.6), due to fluorine’s stronger electron-withdrawing effect .
  • Lipophilicity: The trifluorophenoxy group enhances lipophilicity (logP ~1.9) compared to 4-fluorophenoxyacetic acid (logP ~1.2), improving membrane permeability .
  • Stability : Fluorinated compounds exhibit greater resistance to oxidative degradation than chlorinated analogs, as seen in environmental persistence studies of 2,4-D vs. fluorinated derivatives .

Environmental and Toxicological Profiles

  • This compound: Limited ecotoxicological data; predicted to have low acute toxicity (LD50 >2000 mg/kg in rodents) based on fluorinated analog profiles .
  • 2,4-D : EPA-regulated herbicide with documented endocrine-disrupting effects at high doses; half-life in soil: 7–14 days .
  • 2,4,6-Trichlorophenoxyacetic Acid: Classified as a persistent organic pollutant (POP) with bioaccumulation risks; banned in many countries .

Biological Activity

2-(2,3,4-Trifluorophenoxy)acetic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 2,3,4-trifluorophenol with acetic acid under specific conditions. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

PropertyValue
Molecular FormulaC9H7F3O2
Molecular Weight220.15 g/mol
Melting Point75-78 °C
Solubility in WaterLow

Anticancer Activity

Recent studies have indicated that compounds containing trifluorophenoxy moieties exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Research demonstrated that derivatives of trifluorophenoxyacetic acid effectively inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values ranging from 6.6 µM to 8.3 µM .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways such as VEGFR-2 phosphorylation and downregulation of metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell migration and invasion .

Neurological Effects

The compound also shows promise in neurological applications:

  • Receptor Interaction : In vitro studies have demonstrated that compounds with the trifluorophenoxy group can act as antagonists at histamine H3 receptors, potentially modulating neurotransmitter release . This activity suggests a role in treating neurological disorders characterized by dysregulated histamine signaling.

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the efficacy of this compound against various cancer cell lines.
    • Results : The compound exhibited significant cytotoxicity against HepG2 cells with an IC50 of 6.9 µM. Mechanistic studies indicated that it induced apoptosis through G2/M phase arrest .
  • Case Study on Neurological Effects :
    • Objective : To assess the impact of trifluorophenoxy compounds on histamine receptor modulation.
    • Results : The compound demonstrated an inhibition constant (Ki) of 8.8 nM at H3 receptors, indicating strong binding affinity and potential for therapeutic use in conditions like Alzheimer's disease .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Cancer Therapy : Due to its ability to inhibit tumor growth and metastasis, it may serve as a lead compound for developing new anticancer drugs.
  • Neurological Disorders : Its action on histamine receptors may provide a novel approach for treating neurodegenerative diseases.

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